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Lansoprazole Interaction Profile Overview

Mechanism
Key Proteins
Involved

Clinical/Experimental Significance
Relevance for
Investigational Drugs

Cytochrome
P450
Metabolism [1]
[2] [3]

CYP2C19
(Primary),

CYP3A4
(Secondary) [2]

Major pathway; subject to genetic
polymorphism (CYP2C19); potential

for interactions with other enzyme
substrates/inhibitors. [1] [3]

High. Serabelisib's
metabolism should be

screened against these
CYPs.

P-glycoprotein
(P-gp)
Transport [4]

P-glycoprotein
(ABCB1)

Lansoprazole is both a substrate and
a weak inhibitor of this efflux

transporter. [4]

Moderate. Potential for
bioavailability changes

if serabelisib is a P-gp
substrate.

pH-Dependent
Absorption [3]

Gastric H+,K+-
ATPase (Target)

Increasing gastric pH can alter the
solubility and absorption of co-

administered drugs (e.g., atazanavir,
mycophenolate mofetil). [3]

High. Critical for drugs
with pH-dependent

solubility (e.g., weak
bases).
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Experimental Protocols for Interaction Assessment

When planning studies for serabelisib, the following methodologies, informed by research on PPIs, can be

employed to evaluate potential interactions.

Assessing CYP450-Mediated Interactions

This protocol is used to determine if a drug is a victim of metabolic interactions.

Objective: To evaluate the inhibitory potential of lansoprazole on major CYP450 enzymes and to
identify the specific isoforms responsible for serabelisib's metabolism.

Key Methodologies:
Human Liver Microsomes (HLM) Incubation: Incubate serabelisib with a pooled HLM

system. Use chemical inhibitors selective for specific CYP isoforms (e.g., Ticlopidine for
CYP2C19, Ketoconazole for CYP3A4) to see which pathways are involved. [2]

Recombinant CYP Enzymes: Incubate serabelisib with individual, expressed CYP enzymes
(CYP2C19, CYP3A4, CYP2C9, etc.) to directly identify which ones metabolize the drug. [3]

CYP Inhibition Assay: Determine if lansoprazole inhibits the metabolism of well-established
probe substrates (e.g., Omeprazole for CYP2C19) in HLM, calculating the IC50 value to

quantify inhibition potency. [3]
Data Analysis: Monitor for the depletion of serabelisib and/or formation of its metabolites using LC-

MS/MS. A significant reduction in metabolite formation in the presence of a specific chemical inhibitor
indicates the involvement of that CYP pathway.

Assessing P-glycoprotein-Mediated Interactions

This protocol evaluates interactions involving the drug transporter P-gp.

Objective: To determine if lansoprazole alters the transport of serabelisib via P-gp inhibition.

Key Methodologies:
Bidirectional Transport Assay: Using polarized cell lines like Caco-2 or MDCKII

overexpressing human MDR1 (P-gp). [4]
Measure the apical-to-basal (A-B) and basal-to-apical (B-A) transport of serabelisib
across the cell monolayer.
Repeat the experiment in the presence of a known P-gp inhibitor (e.g., PSC-

833/valspodar) or lansoprazole itself. [4]
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Data Analysis: A compound that is a P-gp substrate will typically show a B-A / A-B efflux ratio

significantly greater than 2. If lansoprazole is a P-gp inhibitor, it will significantly reduce this efflux ratio
for a substrate like digoxin (positive control) or potentially serabelisib. [4]

The following diagram illustrates the logical workflow for a comprehensive drug interaction investigation,

based on these established protocols.
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Frequently Asked Questions for Technical Support

Q1: The metabolic stability assay for our drug candidate shows high clearance. Could concomitant

lansoprazole affect its exposure in clinical trials? Yes, potentially. Lansoprazole is primarily metabolized

by and can inhibit CYP2C19 [1] [3]. If your drug is also a substrate for CYP2C19, lansoprazole co-

administration could reduce its metabolic clearance, leading to increased systemic exposure (higher AUC

and Cmax). It is crucial to identify the primary metabolic pathways of your investigational drug early in

development.
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Q2: We are planning a clinical trial where participants may be on stable lansoprazole therapy. What is

the critical pharmacokinetic parameter to monitor? The most critical parameter is the Area Under the

Curve (AUC). A significant change in AUC indicates a metabolic drug-drug interaction. You should also

monitor Cmax and t½ (half-life). A dedicated pharmacokinetic study comparing the exposure of your drug

with and without lansoprazole co-administration is recommended to quantify this effect. [3]

Q3: Our new chemical entity is a weak base. Should we be concerned about an interaction with

lansoprazole? Yes. Lansoprazole's primary pharmacodynamic effect is to increase gastric pH [3]. This can

significantly alter the dissolution and absorption of co-administered weak bases, potentially reducing their

bioavailability. This is a class effect of all PPIs and is not CYP-mediated. Early solubility studies across a

physiological pH range are advised.

Q4: Among PPIs, is lansoprazole known to have a high or low potential for drug interactions?

Evidence suggests lansoprazole has a moderate potential for interactions. It is considered to have a weaker

interaction potential than omeprazole but a higher one than pantoprazole, which has the lowest documented

interaction potential within the PPI class. [3] Its relevance is primarily tied to its metabolism via CYP2C19.

[2] [3]
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[https://www.smolecule.com/products/b548404#serabelisib-lansoprazole-proton-pump-inhibitor-

interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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